BenchChemオンラインストアへようこそ!

(3-fluoropyrid-2-yl)methanol

Process chemistry Pharmaceutical intermediate synthesis Cost-of-goods optimization

(3-Fluoropyrid-2-yl)methanol (CAS 31181-79-0) is a fluorinated pyridine derivative bearing a fluorine atom at the 3-position and a hydroxymethyl group at the 2-position of the pyridine ring, with molecular formula C₆H₆FNO and molecular weight 127.12 g/mol. It is classified as a heterocyclic alcohol and serves as a versatile pharmaceutical intermediate, particularly in the synthesis of androgen receptor modulators, melanin-concentrating hormone receptor antagonists, and CCR5 antagonists.

Molecular Formula C6H6FNO
Molecular Weight 127.12 g/mol
CAS No. 31181-79-0
Cat. No. B151536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-fluoropyrid-2-yl)methanol
CAS31181-79-0
Molecular FormulaC6H6FNO
Molecular Weight127.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)CO)F
InChIInChI=1S/C6H6FNO/c7-5-2-1-3-8-6(5)4-9/h1-3,9H,4H2
InChIKeyFKTCIWBKNWUDAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Fluoropyrid-2-yl)methanol (CAS 31181-79-0) — Procurement-Grade Overview of a Fluorinated Pyridine-Methanol Building Block


(3-Fluoropyrid-2-yl)methanol (CAS 31181-79-0) is a fluorinated pyridine derivative bearing a fluorine atom at the 3-position and a hydroxymethyl group at the 2-position of the pyridine ring, with molecular formula C₆H₆FNO and molecular weight 127.12 g/mol . It is classified as a heterocyclic alcohol and serves as a versatile pharmaceutical intermediate, particularly in the synthesis of androgen receptor modulators, melanin-concentrating hormone receptor antagonists, and CCR5 antagonists [1]. The compound is commercially supplied with typical purities of 95–97% (HPLC) and is characterized by a predicted pKa of 12.74 ± 0.10 and a LogP of 0.713 .

(3-Fluoropyrid-2-yl)methanol — Why In-Class Analogs Cannot Be Substituted Without Consequence


Although (3-fluoropyrid-2-yl)methanol shares the pyridin-2-yl-methanol core with its 3-chloro, 3-bromo, and unsubstituted congeners, the identity of the 3-substituent profoundly alters lipophilicity, electronic character, metabolic stability, and downstream reactivity [1]. A molecular matched-pair analysis comparing fluorine and chlorine bioisosteres across pharmaceutical systems demonstrates that fluorine substitution consistently lowers lipophilicity (ΔLogP ≈ −0.5 to −1.0 vs. chlorine) while substantially improving oxidative metabolic stability [1]. Furthermore, the 3-fluoro substituent is a poor leaving group in Pd-catalyzed cross-coupling but can engage in nucleophilic aromatic substitution (SNAr), whereas the 3-chloro and 3-bromo analogs favor cross-coupling pathways — making the choice of intermediate determinative for the synthetic route [2]. These differences mean that simply swapping one halogenated pyridine-methanol for another is not a neutral decision in either medicinal chemistry optimization or process chemistry scale-up.

(3-Fluoropyrid-2-yl)methanol — Quantitative Comparative Evidence for Scientific Procurement Decisions


Synthetic Yield: 77.88% via Novel Ester-Reduction Route vs. ~40% by Prior Art Lithium-Mediated Formylation

A 2020 patent (CN111004171A) describes a novel five-step synthesis of (3-fluoropyrid-2-yl)methanol starting from inexpensive quinolinic acid. The final ester-reduction step achieves a 77.88% isolated yield [1]. In contrast, the two prior art methods — both relying on low-temperature (−70 °C) n-butyllithium-mediated formylation of 3-fluoropyridine or 6-bromo-3-fluoropyridine — produce the target compound with yields of only approximately 40% [2]. This represents a ~1.95-fold yield improvement, which directly translates to reduced raw material cost and waste burden in multi-kilogram production.

Process chemistry Pharmaceutical intermediate synthesis Cost-of-goods optimization

Lipophilicity (LogP) Tuning: 3-Fluoro Analog Sits at LogP 0.71 vs. 3-Chloro at LogP 1.23 and Unsubstituted at LogP 0.57

The calculated LogP of (3-fluoropyrid-2-yl)methanol is 0.713 . Its 3-chloro congener (CAS 60588-81-0) has a LogP of 1.2273 [1], while the unsubstituted (pyridin-2-yl)methanol (CAS 586-98-1) has a LogP of 0.5739 . Thus, the 3-fluoro compound occupies a finely tuned intermediate lipophilicity window (ΔLogP = −0.51 vs. Cl; +0.14 vs. H), which is consistent with the well-established medicinal chemistry principle that fluorine imparts a modest lipophilicity increase relative to hydrogen but a substantial decrease relative to chlorine [2]. This translates to a molecular matched-pair ΔLogP(Cl→F) of approximately −0.5, aligning with the mean ΔLogP of −0.7 reported across >1,000 drug-like matched pairs in the comparative F/Cl analysis [2].

Medicinal chemistry ADME optimization Lipophilicity-driven drug design

Metabolic Stability: Fluorine at the 3-Position of the Pyridine Ring Blocks CYP-Mediated Oxidative Metabolism — Class-Level Evidence from F/Cl Matched-Pair Analysis

A comprehensive review of fluorine vs. chlorine bioisosterism (Chem. Sci. 2026) analyzed hundreds of molecular matched pairs and concluded that replacement of chlorine with fluorine consistently improves oxidative metabolic stability, primarily because the strong C–F bond (bond dissociation energy ~116 kcal/mol vs. ~81 kcal/mol for C–Cl) resists CYP450-mediated hydroxylation at the substituted position [1]. While this is a class-level inference rather than a direct measurement on (3-fluoropyrid-2-yl)methanol itself, the effect is grounded in well-characterized physical organic chemistry and is quantitatively reproducible across diverse aromatic systems. For regioisomeric fluoropyridine methanols, the 3-position offers a distinct advantage: the fluorine at C3 is not activated toward SNAr by the ring nitrogen (unlike 2- or 4-fluoro pyridines), conferring greater chemical stability during downstream transformations [2].

Drug metabolism Pharmacokinetics Halogen bioisosterism

Reactivity Orthogonality: 3-Fluoro Substituent Enables SNAr Chemistry While 3-Chloro/Bromo Favor Cross-Coupling — Synthetic Route Determinism

The 3-fluoro substituent on the pyridine ring of (3-fluoropyrid-2-yl)methanol is a relatively poor leaving group in Pd(0)-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) compared to chlorine or bromine, because C–F oxidative addition to Pd(0) is kinetically disfavored [1]. However, the electron-withdrawing effect of the fluorine atom activates the ring toward nucleophilic aromatic substitution (SNAr) at positions ortho and para to the fluorine [2]. This creates a reactivity orthogonality: chemists who require cross-coupling diversification should select the 3-chloro or 3-bromo analog, whereas those who plan to exploit SNAr-based late-stage functionalization or who wish to preserve a halogen handle through cross-coupling steps should choose the 3-fluoro analog [3]. The 3-fluoro compound thus occupies a distinct strategic niche in synthetic planning.

Synthetic methodology Cross-coupling Nucleophilic aromatic substitution Late-stage functionalization

pKa Similarity Confirms the Hydroxymethyl Group Reactivity Is Preserved Across 3-Halogenated Analogs

The predicted pKa of the hydroxymethyl proton in (3-fluoropyrid-2-yl)methanol is 12.74 ± 0.10 . The 3-chloro analog has a predicted pKa of 12.80 ± 0.10 , while the unsubstituted (pyridin-2-yl)methanol has a predicted pKa of 13.39 ± 0.10 . The near-identical pKa between the 3-fluoro and 3-chloro compounds (ΔpKa = 0.06) indicates that the alcohol functionality is electronically indistinguishable between these two halogenated intermediates. This means that downstream reactions involving the alcohol group (e.g., esterification, etherification, oxidation, conversion to halide) will proceed with essentially identical kinetics and equilibria for both the 3-fluoro and 3-chloro intermediates .

Physicochemical characterization Alcohol acidity Downstream derivatization

(3-Fluoropyrid-2-yl)methanol — High-Value Application Scenarios Derived from Quantitative Differentiation


Cost-Sensitive Multi-Kilogram Production of Androgen Receptor Modulator Intermediates

The 77.88% synthetic yield achieved via the CN111004171A patent route, versus ~40% for prior art, makes (3-fluoropyrid-2-yl)methanol the economically rational choice for large-scale preparation of tetrahydrocarbazole-derived androgen receptor modulators [1]. At a 10-kg production scale, the yield differential translates to approximately 3.8 kg less starting material waste per batch, directly reducing cost of goods and hazardous waste disposal burden. Procurement teams sourcing this intermediate for clinical supply chains should preferentially select suppliers using the ester-reduction route described in CN111004171A.

Lead Optimization Libraries Requiring Fine-Tuned Lipophilicity (LogP 0.4–1.0 Window)

For medicinal chemistry programs targeting central nervous system or oral drug space where optimal LogP falls between 0.5 and 1.0, (3-fluoropyrid-2-yl)methanol (LogP 0.71) provides a more balanced lipophilicity profile than the 3-chloro analog (LogP 1.23) [1][2]. The 3-chloro compound introduces a LogP penalty of +0.5 units that can reduce ligand efficiency, increase hERG binding risk, and decrease aqueous solubility. Teams optimizing within a LogP 0.4–1.0 design space should prioritize the 3-fluoro intermediate as the default pyridine-methanol building block.

Synthetic Routes Employing SNAr-Based Late-Stage Diversification

When the synthetic strategy requires a halogen handle that survives Pd-catalyzed cross-coupling steps on other parts of the molecule while remaining available for subsequent SNAr diversification, the 3-fluoro substituent is uniquely qualified among the 3-halogenated pyridine-methanol series [1]. The C–F bond resists oxidative addition to Pd(0) but can be displaced under SNAr conditions (e.g., with alkoxide or amine nucleophiles at elevated temperature), enabling sequential orthogonal functionalization. This reactivity profile is unavailable with the 3-chloro or 3-bromo analogs, which would competitively engage in cross-coupling.

Metabolic Stability-Driven Fragment-Based Drug Discovery

Fragment libraries built on the pyridin-2-yl-methanol scaffold benefit from the enhanced metabolic stability conferred by the C3-fluorine substituent [1]. Fragment hits containing a C–Cl bond at the 3-position carry inherent metabolic liability (CYP-mediated oxidative dechlorination), which can confound SAR interpretation and lead to false-negative in vivo results. Starting with the 3-fluoro fragment ensures that metabolic stability is built into the scaffold from the earliest stage, reducing the probability of late-stage clearance issues [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-fluoropyrid-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.